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Clinical Setting
(Source)

Study Design &
Participants

Key Efficacy Outcomes

Key Safety Outcomes

Sepsis in Critical
Care [1]

Hospitalized
Patients with Acute
Bacterial Infection

2]

Community-
Acquired
Pneumonia (CAP)

[3]

Acute
Exacerbations of
COPD (AECOPD) [4]

RCT; 2,760 adults
with suspected
sepsis in ICU.

Meta-analysis; 3
RCTs, 727 adults.

RCT Protocol; 474
outpatients with
lower RTI or
rhinosinusitis.

RCT; 220 patients
hospitalized with
AECOPD.

No significant reduction
in antibiotic duration vs.
standard care (Mean
difference: 0.09 days,
P=0.79) [1].

Significant reduction in
antibiotic duration (Mean
difference: -1.82 days) [2].

Primary outcome is clinical
resolution at Day 14. (Study
ongoing, results expected
2027) [3].

Significant reduction in
antibiotic prescriptions
(31.7% vs. 46.2%,
P=0.028) [4].

Mortality outcome vs.
standard care was
inconclusive [1].

No significant
difference in mortality
or infection relapse [2].

To be assessed
alongside efficacy.
(Study ongoing) [3].

No difference in 30-day
treatment failure, length
of stay, or time to next
exacerbation [4].
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Clinical Setting Study Design & .
O Key Efficacy Outcomes Key Safety Outcomes
(Source) Participants
Gram-Negative Prospective Shorter (7-day) and CRP- Supports the safety of
Bacteremia [5] Observational guided durations were not shorter courses in a
Cohort; 405 patients. associated with higher broader patient
failure rates in a real-world  population [5].
cohort [5].

Detailed Experimental Protocols

For researchers designing similar trials, here are the methodologies from two key studies.

Protocol for Sepsis in Critically lll Adults (ADAPT-Sepsis Trial) [1]

¢ Objective: To determine if a daily CRP-guided protocol safely reduces antibiotic duration compared
to standard care.
e Population: 2,760 adults admitted to the ICU within 24 hours of starting IV antibiotics for suspected
sepsis.
¢ Intervention: Patients were randomized to either a daily CRP-guided protocol, a daily
Procalcitonin (PCT)-guided protocol, or standard care. This design allowed direct comparison of
both biomarkers.
e CRP-Guided Algorithm: The specific algorithm used to guide antibiotic cessation based on daily
CRP levels.
e Primary Outcomes:
o Effectiveness: Total duration of antibiotic therapy from randomization to 28 days.
o Safety: All-cause mortality at 28 days.

Protocol for COPD Exacerbations (CATCH Study) [4]

¢ Objective: To test if CRP guidance reduces antibiotic use in hospitalized AECOPD patients without
increasing treatment failure.

e Population: 220 patients hospitalized with AECOPD.

¢ Intervention & Control:
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o CRP Group: Received antibiotics only if CRP level was =250 mg/L on admission or after a
repeat test within 24 hours.
o Control Group: Received antibiotics based on the GOLD strategy, which relies on patient-
reported sputum purulence.
¢ Blinding: Medical staff for the control group were blinded to CRP results for the first 24 hours.
e Primary Endpoint: Antibiotic treatment started within the first 24 hours of admission.
e Secondary Endpoints: 30-day treatment failure rate, length of hospital stay, time to next
exacerbation, and quality of life.

CRP-Guided Therapy Workflow

The diagram below illustrates a generalized CRP-guided decision algorithm for antibiotic discontinuation,

synthesized from the reviewed studies [6] [4] [3].

Gatient on antibiotic therapa

;

Daily Clinical Assessment:
Vital signs, symptom improvement

Measure CRP Level

CRP Trend & Clinical Evaluation

CRP decreasing
significantly (e.g., >50%)
AND Clinical improvemen

CRP decreasing
slowly or stable
ND/OR Clinical status uncertain

CRP increasing
or not decreasing
AND/OR Clinical deterioration

Consider Escalation or
Further Investigation

Consider Stopping

Continue Antibiotics &
Antibiotics

Reassess in 24-48h
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Key Insights for Clinical Practice

¢ CRP is atool for de-escalation, not diagnosis: The consensus is that CRP is most effectively used
to guide the discontinuation of antibiotics once a patient has shown clinical improvement, rather
than as a standalone test to initiate therapy [7] [8].

e Condition-specific effectiveness: The evidence for CRP-guidance is strongest for common
infections like AECOPD and community-acquired pneumonia, where it can significantly reduce
antibiotic exposure without harming patients [4] [3].

e Comparison with Procalcitonin (PCT): In the direct, large-scale ADAPT-Sepsis trial, a PCT-guided
protocol significantly reduced antibiotic duration, while the CRP-guided protocol did not [1].
This suggests PCT may be a more reliable biomarker for stewardship in critical care sepsis, though
cost and availability are important considerations [6] [8].

In summary, the evidence supports incorporating CRP into antibiotic stewardship protocols for conditions
like COPD exacerbations to safely reduce antibiotic use. However, its role in severe sepsis management may

be less impactful than Procalcitonin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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